2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1190015-21-4
VCID: VC6404139
InChI: InChI=1S/C24H27BrN4OS/c1-16-5-4-6-20(17(16)2)26-21(30)15-31-23-22(18-7-9-19(25)10-8-18)27-24(28-23)11-13-29(3)14-12-24/h4-10H,11-15H2,1-3H3,(H,26,30)
SMILES: CC1=C(C(=CC=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br)C
Molecular Formula: C24H27BrN4OS
Molecular Weight: 499.47

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide

CAS No.: 1190015-21-4

Cat. No.: VC6404139

Molecular Formula: C24H27BrN4OS

Molecular Weight: 499.47

* For research use only. Not for human or veterinary use.

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide - 1190015-21-4

Specification

CAS No. 1190015-21-4
Molecular Formula C24H27BrN4OS
Molecular Weight 499.47
IUPAC Name 2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Standard InChI InChI=1S/C24H27BrN4OS/c1-16-5-4-6-20(17(16)2)26-21(30)15-31-23-22(18-7-9-19(25)10-8-18)27-24(28-23)11-13-29(3)14-12-24/h4-10H,11-15H2,1-3H3,(H,26,30)
Standard InChI Key IZFPEFCZVTYKFR-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C<sub>24</sub>H<sub>27</sub>BrN<sub>4</sub>OS, with a molecular weight of 499.47 g/mol. Its IUPAC name, 2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide, reflects its intricate architecture:

  • A spirocyclic triazaspiro[4.5]decane core containing three nitrogen atoms.

  • A 4-bromophenyl group at position 2 of the spiro system.

  • A methyl substituent at position 8 of the triazaspiro ring.

  • A thioacetamide moiety linked via a sulfur atom to the spiro core, terminating in a 2,3-dimethylphenyl group.

Key physicochemical properties include:

PropertyValue
CAS Number1190015-21-4
Molecular FormulaC<sub>24</sub>H<sub>27</sub>BrN<sub>4</sub>OS
Molecular Weight499.47 g/mol
IUPAC Name2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
SMILESCC1=C(C(=CC=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br)C
PubChem CID50765909

The 4-bromophenyl group enhances electronic interactions with biological targets, while the spirocyclic system confers conformational rigidity, potentially improving binding affinity. Solubility data remain unreported, necessitating experimental determination for pharmacokinetic profiling.

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically beginning with the construction of the spirocyclic core. While detailed protocols are proprietary, general approaches include:

  • Formation of the Triazaspiro Core: Cyclocondensation of triazole precursors with pyrimidine derivatives under catalytic conditions .

  • Functionalization:

    • Introduction of the 4-bromophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

    • Methylation at position 8 using methyl iodide or dimethyl sulfate.

  • Thioacetamide Conjugation: Reaction of the spiro intermediate with thioacetic acid derivatives, followed by coupling to 2,3-dimethylaniline.

Purification and Characterization

Post-synthesis purification employs high-performance liquid chromatography (HPLC) to isolate the target compound from byproducts. Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR): Confirming proton and carbon environments.

  • Infrared (IR) Spectroscopy: Identifying functional groups (e.g., C=O stretch at ~1650 cm<sup>-1</sup>).

  • Mass Spectrometry: Verifying molecular weight and fragmentation patterns.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • Methyl vs. Ethyl at Position 8: Methyl substitution reduces steric hindrance compared to ethyl, potentially enhancing target binding.

  • Bromophenyl vs. Chlorophenyl: Bromine’s higher electronegativity may strengthen hydrophobic interactions with target proteins.

Pharmacokinetic Considerations

  • 2,3-Dimethylphenyl Group: Increases lipophilicity, potentially improving oral bioavailability but risking hepatic first-pass metabolism.

  • Thioacetamide Linkage: Susceptible to enzymatic cleavage, necessitating prodrug strategies for sustained activity.

Future Directions and Challenges

Research Priorities

  • Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to optimize potency and selectivity.

  • In Vivo Toxicology: Assessing acute and chronic toxicity in model organisms.

  • Formulation Development: Exploring nanoencapsulation or salt forms to enhance solubility.

Regulatory and Industrial Considerations

  • Patent Landscape: Mapping existing intellectual property to identify freedom-to-operate spaces.

  • Scale-Up Synthesis: Transitioning from laboratory-scale batch reactions to continuous flow systems for industrial production.

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